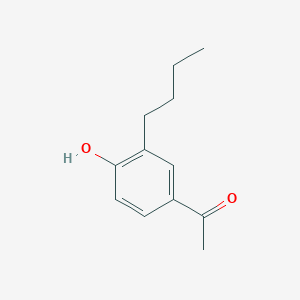

1-(3-Butyl-4-hydroxyphenyl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-butyl-4-hydroxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-4-5-11-8-10(9(2)13)6-7-12(11)14/h6-8,14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDFVTVDVVVHID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C=CC(=C1)C(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720303 | |

| Record name | 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61405-66-1 | |

| Record name | 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 3 Butyl 4 Hydroxyphenyl Ethan 1 One

Established Synthetic Routes and Mechanistic Pathways

The synthesis of 1-(3-butyl-4-hydroxyphenyl)ethan-1-one primarily relies on the electrophilic substitution of a substituted phenol (B47542) precursor. The choice of strategy, whether through direct acylation or a rearrangement reaction, dictates the reaction conditions and potential isomeric outcomes.

Strategic Acylation and Bromination Protocols

A primary method for synthesizing hydroxyaryl ketones is through Friedel-Crafts acylation. lscollege.ac.in This reaction involves treating a phenol with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov For the synthesis of this compound, the logical starting material is 2-butylphenol (B3051182). The hydroxyl and butyl groups on the aromatic ring direct the incoming electrophile. The reaction mechanism begins with the formation of a highly electrophilic acylium ion from the interaction between acetyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich phenol ring. A procedure analogous to the synthesis of 1-(3-tert-butyl-4-hydroxyphenyl)ethanone (B1601063) involves dissolving 2-butylphenol in a suitable solvent and adding the Lewis acid, followed by the dropwise addition of acetyl chloride at controlled temperatures. nih.gov

Bromination of the this compound scaffold can occur at two distinct locations: the aromatic ring (nuclear bromination) or the methyl group of the acetyl moiety (alpha-bromination).

Nuclear Bromination : The phenolic hydroxyl group is a potent activating group, strongly directing electrophiles to the ortho and para positions. In the case of hydroxyacetophenones, reaction with brominating agents such as a combination of ammonium (B1175870) bromide (NH₄Br) and ammonium persulfate ((NH₄)₂S₂O₈) under aqueous grinding conditions has been shown to result in exclusive bromination of the aromatic ring. cbijournal.com This method is considered an environmentally friendly approach for the nuclear bromination of such ketones. cbijournal.com

Alpha-Bromination : The introduction of a bromine atom at the α-position of the ketone is a critical transformation for further derivatization. This reaction typically proceeds under acidic conditions, where the ketone tautomerizes to its enol form. nih.govresearchgate.net This enol then acts as a nucleophile, attacking a bromine source. nih.govresearchgate.net The resulting α-bromo ketone, 2-bromo-1-(3-butyl-4-hydroxyphenyl)ethan-1-one, is a valuable intermediate for synthesizing various derivatives. nih.gov Various reagents can achieve this transformation, as detailed in the table below. nih.govprepchem.com

| Brominating Agent | Solvent/Conditions | Key Observation | Reference |

|---|---|---|---|

| Bromine (Br₂) | Ethyl Acetate (B1210297) / Chloroform | A standard method for the bromination of acetophenone (B1666503). prepchem.com | prepchem.com |

| Pyridine Hydrobromide Perbromide | Acetic Acid, 90 °C | Successfully used for various acetophenone derivatives with high yields. nih.govresearchgate.net | nih.govresearchgate.net |

| Ammonium Bromide (NH₄Br) | Electrochemical, H₂O:CH₃CN | A greener method using in situ generated bromonium ions. lookchem.com | lookchem.com |

| NH₄Br-(NH₄)₂S₂O₈ | Aqueous grinding | This method leads to nuclear bromination instead of α-bromination for hydroxyacetophenones. cbijournal.com | cbijournal.com |

One-Pot Synthesis Approaches for Efficiency and Yield Optimization

One-pot synthesis protocols are highly valued in organic chemistry for their ability to improve efficiency, save time and resources, and reduce waste by minimizing intermediate purification steps. While a specific one-pot synthesis for this compound from basic precursors is not prominently documented, the principles can be applied to this class of compounds. For instance, modified Baker-Venkataraman transformations have been used for the one-pot synthesis of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones from 2-hydroxyacetophenones under microwave irradiation, demonstrating the potential for rapid, high-yield syntheses in a single vessel. Such strategies highlight the potential for developing more streamlined and environmentally friendly routes to substituted hydroxyacetophenones.

Alternative and Convergent Synthesis Strategies

An important alternative to the direct Friedel-Crafts acylation is the Fries rearrangement . wikipedia.org This reaction involves the transformation of a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgorganic-chemistry.org The synthesis of this compound via this method would begin with the acetylation of 2-butylphenol to form 2-butylphenyl acetate. This ester is then treated with a Lewis acid, such as AlCl₃, which coordinates to the carbonyl oxygen, facilitating the migration of the acyl group onto the aromatic ring. lscollege.ac.in

A key feature of the Fries rearrangement is its temperature-dependent regioselectivity. lscollege.ac.inwikipedia.org Lower reaction temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer. wikipedia.org This selectivity is attributed to the principles of thermodynamic versus kinetic control, where the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures. wikipedia.org

| Reaction Condition | Favored Product | Type of Control | Reference |

|---|---|---|---|

| Low Temperature | Para-hydroxyaryl ketone | Kinetic | wikipedia.org |

| High Temperature | Ortho-hydroxyaryl ketone | Thermodynamic | lscollege.ac.inwikipedia.org |

| Non-polar Solvent | Ortho-hydroxyaryl ketone | - | lscollege.ac.in |

| Polar Solvent | Para-hydroxyaryl ketone | - | lscollege.ac.in |

Derivatization and Functionalization of the this compound Scaffold

The structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives. The phenolic hydroxyl group and the α-carbon of the acetyl group are primary targets for functionalization.

Regioselective Functional Group Introduction via Nucleophilic Substitution Reactions

The phenolic hydroxyl group is a key site for introducing functional groups via nucleophilic substitution. The proton of the hydroxyl group is acidic and can be removed by a suitable base, such as potassium carbonate or sodium hydride, to generate a highly nucleophilic phenoxide anion. This anion can then participate in Williamson ether synthesis by reacting with various electrophiles, such as alkyl halides (e.g., methyl iodide, ethyl bromide) or benzyl (B1604629) halides. This Sₙ2 reaction leads to the regioselective formation of O-alkylated or O-arylated ether derivatives, which can significantly alter the compound's physical and biological properties.

Formation of Quaternary Ammonium Derivatives and Their Synthesis

Quaternary ammonium derivatives of this compound can be synthesized through a two-step sequence. The first step, as described in section 2.1.1, is the α-bromination of the ketone to produce 2-bromo-1-(3-butyl-4-hydroxyphenyl)ethan-1-one. nih.gov This α-halo ketone is an excellent substrate for the Menschutkin reaction . wikipedia.org

The Menschutkin reaction is a classic Sₙ2 reaction that converts a tertiary amine into a quaternary ammonium salt by reacting it with an alkyl halide. wikipedia.orgchemeurope.com In this case, the nitrogen atom of a tertiary amine acts as a nucleophile, attacking the α-carbon and displacing the bromide ion to form a stable C-N bond. mdpi.com This reaction is typically conducted in polar aprotic solvents and is an effective method for preparing a wide array of quaternary ammonium salts. chemeurope.commdpi.com The reaction is broadly applicable, allowing for the introduction of various tertiary amines to create diverse derivatives. libretexts.org

| Tertiary Amine | Name of Amine | Resulting Quaternary Cation Structure |

|---|---|---|

| (CH₃)₃N | Trimethylamine | -CH₂-N⁺(CH₃)₃ |

| (CH₃CH₂)₃N | Triethylamine | -CH₂-N⁺(CH₂CH₃)₃ |

| C₅H₅N | Pyridine | -CH₂-N⁺C₅H₅ |

| C₆H₁₂N₂ | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | -CH₂-N⁺(C₂H₄)₃N |

Cyclization Reactions for Heterocycle Formation

The molecular architecture of this compound, featuring a reactive ketone and a phenolic hydroxyl group, makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The strategic positioning of these functional groups allows for intramolecular cyclization reactions, as well as intermolecular condensations with other reagents to form complex ring systems.

Research into analogous ortho-acylphenols has demonstrated their utility in constructing significant heterocyclic frameworks such as benzofurans, chromanones, flavanones, coumarins, and benzoxepins. researchgate.net These transformations often capitalize on the proximity of the phenolic hydroxyl and carbonyl groups.

One common strategy involves the reaction of the ketone moiety with various reagents to introduce a new fragment that can subsequently cyclize with the phenolic hydroxyl group. For instance, Schiff bases derived from related hydroxyacetophenones can undergo cyclization with reagents like thioglycolic acid to yield thiazolidin-4-ones. researchgate.net In a similar vein, reactions with anhydrides such as phthalic, succinic, or maleic anhydride (B1165640) can lead to the formation of seven-membered oxazepine rings. rdd.edu.iq

Another approach involves multicomponent reactions. For example, a one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones has been developed using a multicomponent reaction followed by a cyclization strategy. nih.gov This highlights the potential for complex heterocycle synthesis starting from precursors related to this compound.

The formation of β-lactam rings, a key structural motif in many antibiotics, has also been achieved from Schiff bases derived from similar aromatic ketones. rdd.edu.iq The following table summarizes various cyclization reactions that have been successfully applied to analogous hydroxyaryl ketones, suggesting potential pathways for this compound.

Table 1: Examples of Cyclization Reactions for Heterocycle Formation

| Starting Material Type | Reagent(s) | Resulting Heterocycle |

|---|---|---|

| Schiff base of hydroxyaryl ketone | Thioglycolic acid | Thiazolidin-4-one researchgate.net |

| Schiff base of hydroxyaryl ketone | Phthalic Anhydride | Oxazepine rdd.edu.iq |

| Schiff base of hydroxyaryl ketone | Chloroacetyl chloride | β-Lactam rdd.edu.iq |

Application of Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact and enhance economic viability. The synthesis of this compound and its derivatives is an area where such principles can be effectively implemented.

A key area for the application of green chemistry is in the choice of catalysts. Traditional methods for the synthesis of hydroxyaryl ketones, such as the Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. A greener alternative is the use of solid acid catalysts. For instance, a process using an acid-activated Montmorillonite clay catalyst has been developed for the synthesis of the related compound 4-(4-hydroxyphenyl)butan-2-one. google.com This catalyst is reusable, inexpensive, and leads to high selectivity, making the process more environmentally friendly. google.com

The advantages of using such a catalyst are numerous and align with green chemistry principles:

Waste Prevention: The reusable nature of the solid catalyst minimizes waste generation compared to single-use catalysts. google.com

Atom Economy: The high selectivity of the reaction (over 75%) ensures that a greater proportion of the reactants are converted into the desired product. google.com

Safer Solvents and Auxiliaries: While the specific synthesis of this compound using this method is not detailed, the use of solid catalysts can often reduce the need for harsh solvents.

Catalysis: The use of a catalytic amount of a reusable solid acid is inherently greener than using stoichiometric amounts of a corrosive and hydrolytically unstable Lewis acid. google.com

Furthermore, patents related to the synthesis of other complex molecules demonstrate green approaches that could be adapted. One such patent describes a cost-effective and environmentally friendly process that utilizes specific copper salts as catalysts and solvents like dichloromethane (B109758) and acetonitrile. google.com The focus on developing processes that are not only efficient but also cost-effective and have a reduced environmental footprint is a driving force in modern chemical synthesis. google.com

The following table summarizes some green chemistry approaches applicable to the synthesis of this compound and its analogs.

Table 2: Green Chemistry Strategies in Aryl Ketone Synthesis

| Green Chemistry Principle | Strategy | Example | Reference |

|---|---|---|---|

| Use of Catalysis | Replacement of stoichiometric Lewis acids with reusable solid acid catalysts. | Use of acid-activated Montmorillonite clay for Friedel-Crafts alkylation. | google.com |

| Waste Prevention | Employing reusable catalysts to minimize waste streams. | The Montmorillonite clay catalyst can be recovered and reused. | google.com |

| High Selectivity | Optimizing reaction conditions to maximize the formation of the desired product. | The clay-catalyzed process achieves over 75% selectivity for the desired ketone. | google.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural verification of 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would appear for each unique proton environment. The aromatic protons on the phenyl ring would resonate in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (e.g., doublet, doublet of doublets) revealing their substitution pattern and coupling relationships. The protons of the butyl group would appear in the upfield region (approx. 0.9-2.7 ppm), showing characteristic signals for the terminal methyl (CH₃) group as a triplet, and the methylene (B1212753) (CH₂) groups as multiplets. The acetyl methyl protons would be visible as a sharp singlet, typically around 2.5 ppm, while the phenolic hydroxyl (-OH) proton would present as a broad singlet whose chemical shift can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the ketone group at the most downfield position (often >195 ppm). The aromatic carbons would resonate in the 115-160 ppm range, with carbons attached to the hydroxyl and acetyl groups showing distinct shifts. The carbons of the butyl chain and the acetyl methyl group would appear in the upfield region of the spectrum (approx. 10-40 ppm).

While specific, experimentally verified spectral data for this compound is not widely available in public spectral databases, the expected shifts can be predicted based on established chemical shift ranges for similar functional groups and substitution patterns. organicchemistrydata.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Acetyl CH₃ | ~2.5 (s) | ~26 |

| Butyl-CH₃ | ~0.9 (t) | ~14 |

| Butyl-CH₂ | ~1.4 (m) | ~23 |

| Butyl-CH₂ | ~1.6 (m) | ~33 |

| Butyl-CH₂ (benzylic) | ~2.6 (t) | ~30 |

| Aromatic CH | 6.8 - 7.8 | 115 - 131 |

| Aromatic C-OH | - | ~158 |

| Aromatic C-Butyl | - | ~130 |

| Aromatic C-Acetyl | - | ~132 |

| Carbonyl C=O | - | ~200 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, for instance, confirming the connectivity within the butyl chain and detailing the coupling between neighboring aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C one-bond correlations). It is used to definitively assign which proton signal corresponds to which carbon signal, for example, linking the acetyl methyl proton singlet to its corresponding carbon signal. researchgate.net

X-ray Diffraction Analysis for Precise Solid-State Structure Determination

X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsional angles. This would definitively confirm the molecular geometry and reveal details about intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the ketone's carbonyl oxygen, in the solid state. While detailed crystallographic data has been published for the isomeric compound 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone (B1601063), specific single-crystal data for the n-butyl variant is not currently available in the primary literature. nih.gov

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It produces a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is valuable for identifying the compound, assessing its purity, and confirming that the bulk material has the same crystalline phase as a sample analyzed by single-crystal methods. No specific PXRD patterns for this compound have been found in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Investigation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular weight of this compound (C₁₂H₁₆O₂) is 192.12 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 192.

The fragmentation of the molecular ion provides structural clues. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. This would lead to the loss of a methyl radical (•CH₃, mass 15) to form a stable acylium ion at m/z = 177. miamioh.edu

Benzylic cleavage: The butyl chain can cleave at the benzylic position, leading to the loss of a propyl radical (•C₃H₇, mass 43) to generate a fragment at m/z = 149.

McLafferty Rearrangement: While less common for aromatic ketones, if applicable, this rearrangement could also contribute to the fragmentation pattern.

Analysis of these characteristic fragments helps to confirm the presence and position of the acetyl and butyl groups on the hydroxyphenyl ring. chemguide.co.uklibretexts.org

Interactive Data Table: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 192 | [M]⁺ | Molecular Ion |

| 177 | [M - CH₃]⁺ | Alpha-cleavage of acetyl group |

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. Infrared radiation is absorbed by the molecule at specific frequencies that correspond to the vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

The FT-IR spectrum of 1-(3-tert-butyl-4-hydroxyphenyl)ethan-1-one is expected to display characteristic absorption bands corresponding to its key functional groups: a hydroxyl group (O-H), a carbonyl group (C=O) of the ketone, aromatic ring bonds (C=C), and aliphatic/aromatic carbon-hydrogen bonds (C-H).

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretching | ~3200-3600 | Broad, Strong |

| Aromatic C-H | Stretching | ~3000-3100 | Medium |

| Aliphatic C-H (tert-butyl & methyl) | Stretching | ~2850-2970 | Strong |

| Aryl Ketone C=O | Stretching | ~1660-1685 | Strong |

| Aromatic C=C | Stretching | ~1550-1610 | Medium-Strong |

| Phenolic C-O | Stretching | ~1200-1260 | Strong |

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal properties of a material, such as its melting point, glass transition temperature, and heat of fusion.

For a crystalline solid like 1-(3-tert-butyl-4-hydroxyphenyl)ethan-1-one, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. nih.gov The temperature at the peak of this transition provides the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). This data is critical for assessing the purity and thermal stability of the compound. While the compound has been isolated as colorless crystals, specific DSC data, including its melting point, is not detailed in the reviewed literature. nih.gov

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, and nitrogen) within a compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison serves as a crucial check for the purity and stoichiometric composition of a synthesized compound.

Based on the molecular formula C₁₂H₁₆O₂, derived from crystallographic studies, the theoretical elemental composition of 1-(3-tert-butyl-4-hydroxyphenyl)ethan-1-one can be calculated. nih.gov Experimental validation would involve combusting a small, precisely weighed sample and quantifying the resulting combustion products (CO₂, H₂O).

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 74.97% |

| Hydrogen | H | 8.39% |

| Oxygen | O | 16.64% |

Based on a thorough review of available scientific literature, there is a notable scarcity of published research focusing specifically on the computational and theoretical investigations of This compound . The majority of existing studies concentrate on structurally similar isomers, particularly 1-(3-tert-butyl-4-hydroxyphenyl)ethanone and other derivatives.

Consequently, it is not possible to provide a detailed, scientifically accurate article that adheres strictly to the requested outline for "this compound" due to the lack of specific data on its quantum chemical properties, molecular orbital analysis, conformational analysis, and molecular docking interactions.

Information is available for the related compound, 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone , which has been studied for its crystal structure and hydrogen bonding patterns. nih.gov For instance, crystallographic studies reveal that in its solid state, this isomer is nearly planar, with the exception of the tert-butyl group's methyl carbons. nih.gov In the crystal lattice, molecules of 1-(3-tert-butyl-4-hydroxyphenyl)ethanone are linked by intermolecular O—H⋯O hydrogen bonds, forming distinct hexameric rings. nih.gov

While methodologies like Density Functional Theory (DFT) and molecular docking have been applied to various other hydroxyphenyl ketones and chalcones to predict their electronic structure, reactivity, and biological interactions, specific findings for the n-butyl variant as requested are not documented in the provided search results. mdpi.comnih.govresearchgate.net

To construct the requested article, dedicated computational studies on "this compound" would be required. Without such specific research, any attempt to generate the content as outlined would involve scientifically unsound extrapolation from different molecules, thereby failing to meet the required standards of accuracy and specificity.

Artificial Intelligence-Assisted Retrosynthesis Analysis for Synthetic Planning

A plausible retrosynthetic analysis generated by an AI system might propose the following primary disconnections:

Friedel-Crafts Acylation: This is a common and high-probability disconnection. The AI would identify the bond between the acetyl group and the aromatic ring as a key disconnection point. This leads back to 2-butylphenol (B3051182) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The system would recognize this as a standard and reliable transformation.

Friedel-Crafts Alkylation: An alternative disconnection would be at the butyl group's attachment to the phenol (B47542) ring. This would suggest 4-hydroxyacetophenone and a butylating agent (e.g., 1-bromobutane). The AI would likely score this route, considering potential issues like regioselectivity and the possibility of polyalkylation.

Fries Rearrangement: A more sophisticated pathway an AI might suggest involves the rearrangement of a phenyl acetate (B1210297) precursor. This would start from 2-butylphenyl acetate, which upon treatment with a Lewis acid, would rearrange to form the target molecule.

Below is a hypothetical data table illustrating how an AI tool might present its analysis for this compound.

| Rank | Proposed Disconnection | Precursors | Key Transformation | Confidence Score |

| 1 | C(aryl)-C(acyl) | 2-Butylphenol, Acetyl chloride | Friedel-Crafts Acylation | 0.95 |

| 2 | C(aryl)-C(butyl) | 4-Hydroxyacetophenone, 1-Bromobutane | Friedel-Crafts Alkylation | 0.82 |

| 3 | O-Acyl to C-Acyl | 2-Butylphenyl acetate | Fries Rearrangement | 0.75 |

In Silico Prediction of Chemical Space and Reactivity Landscapes

In silico methods, utilizing computational chemistry, are invaluable for predicting the physicochemical properties, reactivity, and potential biological activities of a molecule before its synthesis. These predictions help in understanding the molecule's behavior and in guiding experimental design. For this compound, a variety of molecular descriptors and reactivity parameters can be calculated.

Chemical Space Prediction:

The chemical space of a molecule is defined by its physicochemical properties. For this compound, key properties can be predicted using Quantitative Structure-Property Relationship (QSPR) models and other computational tools. These predictions can include solubility, lipophilicity (logP), and various molecular properties that are important for its potential applications.

A hypothetical table of predicted properties for this compound is presented below.

| Property | Predicted Value | Method |

| Molecular Weight | 192.25 g/mol | - |

| logP | 3.1 | ALOGPS |

| Water Solubility | 0.25 g/L | ALOGPS |

| Polar Surface Area | 37.3 Ų | ChemAxon |

| Hydrogen Bond Donors | 1 | ChemAxon |

| Hydrogen Bond Acceptors | 2 | ChemAxon |

This table contains both calculated and hypothetically predicted values for illustrative purposes.

Reactivity Landscape Prediction:

The reactivity of this compound can be investigated using quantum chemical calculations, such as Density Functional Theory (DFT). These calculations provide insights into the electronic structure of the molecule, which governs its chemical behavior.

Key aspects of the reactivity landscape include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized on the electron-rich phenol ring, making it susceptible to electrophilic attack. The LUMO is likely to be centered on the acetyl group, indicating this site's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a negative potential (red/yellow) around the phenolic oxygen and the carbonyl oxygen, indicating these as sites for electrophilic attack or hydrogen bonding. A positive potential (blue) would be expected around the phenolic hydrogen.

A hypothetical data table of calculated reactivity descriptors for this compound is shown below.

| Reactivity Descriptor | Hypothetical Value (eV) | Interpretation |

| HOMO Energy | -5.8 | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.2 | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.6 | Relates to chemical stability |

| Electronegativity (χ) | 3.5 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron configuration |

This table presents hypothetical values from a theoretical DFT calculation for illustrative purposes.

Such in silico studies provide a powerful, non-experimental means to explore the chemical nature of this compound, guiding its synthesis and potential applications.

Conclusion and Future Perspectives

Future research should focus on the experimental validation of the proposed synthetic routes and the thorough characterization of the compound's physicochemical and spectroscopic properties. A critical area for investigation will be the quantitative assessment of its antioxidant activity and a comparative study with other hindered phenols. Furthermore, exploring its utility as a synthon for the creation of novel compounds with potential biological or material applications would be a valuable endeavor. Such studies will undoubtedly contribute to a deeper understanding of the structure-property relationships within the hydroxyphenyl ethanone (B97240) class of compounds and could unveil new applications for this intriguing molecule.

Investigation of Biological Activities and Molecular Mechanisms Non Human and Non Clinical Research Focus

Antioxidant Research Methodologies and Mechanistic Pathways

The antioxidant capacity of a compound like 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one would typically be investigated through a series of established in vitro and cellular assays. These methods are designed to evaluate the ability of a substance to neutralize free radicals and mitigate oxidative stress.

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS)

Standard assays to determine the free radical scavenging ability of a compound involve the use of stable radical species such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). In these colorimetric assays, an antioxidant compound donates a hydrogen atom or an electron to the radical, causing a color change that can be measured spectrophotometrically. The degree of color change is proportional to the antioxidant's scavenging activity. Results are often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the radicals.

Cellular Antioxidant Activity Assessment in Model Systems

To assess antioxidant activity within a biological context, cellular antioxidant activity (CAA) assays are employed. These assays measure the ability of a compound to prevent intracellular oxidative stress in cultured cells, such as human hepatocytes (HepG2) or monocytes. A fluorescent probe is used to detect the presence of reactive oxygen species (ROS). A reduction in fluorescence in the presence of the test compound indicates its capacity to permeate cell membranes and counteract intracellular oxidation.

Evaluation of Redox Properties and Oxidation Potentials

The antioxidant mechanism of a phenolic compound is closely linked to its redox properties, specifically its oxidation potential. Techniques like cyclic voltammetry can be used to determine the ease with which a compound can be oxidized and donate electrons to neutralize free radicals. A lower oxidation potential generally correlates with a higher antioxidant capacity, as it indicates a greater thermodynamic feasibility for the compound to act as a reducing agent.

Anti-inflammatory Pathway Modulation Studies (in vitro/cellular models)

The potential anti-inflammatory effects of this compound would be explored using in vitro and cellular models that mimic inflammatory responses. These studies would focus on key signaling pathways and the production of inflammatory mediators.

Inhibition of Nuclear Factor-κB (NF-κB) Activation Pathways

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. To investigate the inhibitory effect of a compound on NF-κB activation, cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used. The phosphorylation and subsequent degradation of the inhibitory protein IκBα, as well as the nuclear translocation of NF-κB subunits (e.g., p65), would be assessed using techniques like Western blotting and immunofluorescence microscopy.

Modulation of Specific Inflammatory Mediators and Enzyme Targets

The ability of a compound to modulate the production of specific inflammatory mediators is a key indicator of its anti-inflammatory potential. In cellular models of inflammation, the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (e.g., PGE2) in the cell culture supernatant would be quantified using methods like ELISA. Furthermore, the expression and activity of enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), would be analyzed to identify specific molecular targets.

Anticancer Research in Non-Human Cell Line Models

No specific studies on the anticancer properties of this compound in non-human cell line models were identified. Research into related hydroxyacetophenone derivatives has been conducted, but direct data for the 3-butyl substituted compound is not present in the available literature.

Analysis of Cell Proliferation and Viability in Cultured Cells

There are no available research articles detailing the analysis of cell proliferation or viability in cultured cells upon treatment with this compound.

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, Cell Cycle Arrest)

The molecular mechanisms through which this compound might induce apoptosis, including any potential for caspase activation or cell cycle arrest in cancer cell lines, have not been documented in published scientific studies.

Interactions with Specific Protein Kinase C Isoforms

No data is available regarding the interaction of this compound with any specific protein kinase C (PKC) isoforms.

Antimicrobial Research in Microbial Models

Investigations into the antimicrobial potential of this compound are not found in the current body of scientific literature. While other phenolic compounds and acetophenone (B1666503) derivatives have been studied for such properties, this specific compound has not.

Antibacterial Activity Spectrum and Minimum Inhibitory Concentrations (MIC) against Bacterial Strains (e.g., Staphylococcus aureus)

There are no published studies that define the antibacterial activity spectrum or determine the Minimum Inhibitory Concentrations (MIC) of this compound against any bacterial strains, including Staphylococcus aureus.

Antifungal Activity Evaluation

No research evaluating the antifungal activity of this compound against any fungal species has been found in the available scientific literature.

Mechanistic Studies of Antimicrobial Action in Microorganisms

No studies detailing the mechanistic pathways of antimicrobial action for this compound in microorganisms could be identified. Research into how this compound might disrupt microbial cell walls, interfere with metabolic pathways, or inhibit nucleic acid synthesis is not present in the available scientific literature.

Enzyme Inhibition and Receptor Binding Studies (In Vitro)

α-Glucosidase Inhibitory Activity

There is no published data evaluating the in vitro α-glucosidase inhibitory activity of this compound. Consequently, key metrics such as IC₅₀ values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available.

Characterization of General Enzyme-Substrate Interactions

A characterization of the general enzyme-substrate interactions for this compound is not available. This includes a lack of information on its binding affinity, kinetics, and mode of interaction with various enzymes.

Pre-clinical Investigation of Biological Target Interactions and Associated Signaling Pathways

There are no pre-clinical studies in the scientific literature that investigate the interaction of this compound with specific biological targets or its influence on associated signaling pathways. Research to identify its molecular targets and elucidate the subsequent cellular responses has not been reported.

Structure Activity Relationship Sar Studies of 1 3 Butyl 4 Hydroxyphenyl Ethan 1 One Derivatives

Systematic Design and Synthesis of Analogs for SAR Elucidation

The foundation of any SAR study lies in the rational design and synthesis of a library of analogs. For 1-(3-butyl-4-hydroxyphenyl)ethan-1-one, this involves strategic modifications at several key positions: the alkyl substituent, the phenolic hydroxyl group, the aromatic ring, and the acetyl group.

The synthesis of these analogs often begins with commercially available phenols. A common route to introduce the acetyl group is the Friedel-Crafts acylation or the Fries rearrangement of a corresponding phenyl acetate (B1210297). More contemporary, efficient, and environmentally benign methods, such as microwave-assisted one-step synthesis, have also been developed for producing derivatives of 4-hydroxyacetophenone. nih.gov For instance, Mannich bases can be synthesized from 4-hydroxyacetophenone and various secondary amines in quantitative yields under microwave irradiation, offering a rapid pathway to novel derivatives. nih.govresearchgate.net

Analog design for SAR elucidation of this compound would typically involve:

Varying the Alkyl Group: Synthesizing analogs with different alkyl chains at the C-3 position (e.g., methyl, ethyl, propyl, isopropyl, tert-butyl) to probe the effect of lipophilicity and steric bulk on activity.

Modifying the Phenolic Hydroxyl: O-alkylation or O-acylation of the hydroxyl group to determine its necessity as a hydrogen bond donor or proton donor for biological activity.

Substituting the Aromatic Ring: Introducing additional substituents (e.g., halogens, methoxy (B1213986) groups, or other alkyl groups) at other positions on the phenyl ring to evaluate electronic and steric effects.

Altering the Acyl Moiety: Modifying the ethanone (B97240) side chain, for example, by creating longer acyl chains, converting the ketone to an oxime or alcohol, or forming chalcone (B49325) structures through condensation with aromatic aldehydes. nih.govnih.gov

These systematic synthetic approaches, including McMurry reactions to create tamoxifen (B1202) analogues from 4,4′-dihydroxybenzophenone, allow for the creation of diverse compound libraries. mdpi.com The subsequent biological evaluation of these libraries is essential for identifying the structural determinants of efficacy and selectivity.

Correlation of Molecular Structural Features with Specific Biological Activities

Impact of Substituent Effects on Antioxidant Potential

The antioxidant capacity of phenolic compounds like this compound is intrinsically linked to their molecular structure. researchgate.net The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is heavily influenced by the O-H bond dissociation enthalpy (BDE), which is modulated by the substituents on the aromatic ring. nih.gov

Electron-donating groups (EDGs), such as the butyl group at the C-3 position (ortho to the hydroxyl group), are known to enhance antioxidant activity. nih.govresearchgate.net EDGs stabilize the resulting phenoxyl radical through resonance and inductive effects, thereby lowering the BDE and making hydrogen atom donation more favorable. Studies on various phenolic compounds have consistently shown that the presence, number, and position of substituents are critical. nih.govfrontiersin.org For instance, research on 3,5-diprenyl-4-hydroxyacetophenone (B12367755), an analog with two alkyl groups ortho to the hydroxyl, demonstrated significantly higher antioxidant activity than ascorbic acid. nih.gov

Quantitative structure-activity relationship (QSAR) studies have further codified these relationships, showing that antioxidant activity is governed by electronic and steric factors. nih.govnih.gov Models derived from these studies can predict the antioxidant potential of new compounds based on calculated parameters like heat of formation and molecular orbital energies. nih.gov

Table 1: Antioxidant Activity of 4-Hydroxyacetophenone and its Analogs Note: This table compiles data from various studies on analogous compounds to illustrate SAR principles. Activities are relative and assay-dependent.

| Compound | Substituent(s) | Assay | IC50 / Activity | Reference |

|---|---|---|---|---|

| 4-Hydroxyacetophenone | None | DPPH | Low Activity | nih.gov |

| 3,5-Diprenyl-4-hydroxyacetophenone | 3,5-diprenyl | DPPH | 26.00 ± 0.37 µg/mL | nih.gov |

| Ascorbic Acid (Standard) | - | DPPH | 60.81 ± 1.33 µg/mL | nih.gov |

| 2,3-Dihydroxybenzoic acid | 2,3-dihydroxy | FRAP | High Activity (Abs at 700nm = 2.4) | researchgate.net |

Influence of Molecular Architecture on Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often linked to their antioxidant properties, as reactive oxygen species are key mediators in the inflammatory cascade. The structural features that enhance antioxidant activity, such as ortho-alkyl substitution, also tend to boost anti-inflammatory potential. nih.gov

SAR studies reveal that the molecular architecture plays a crucial role in modulating anti-inflammatory responses. For example, 3,5-diprenyl-4-hydroxyacetophenone was found to significantly reduce TPA-induced ear edema in mice and inhibit the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in macrophages. nih.gov The presence of the lipophilic prenyl groups enhances cell membrane permeability and may improve interaction with molecular targets.

The synthesis of various derivatives, such as carboxamides and thioamides from benzophenone (B1666685) structures, has shown that modifications to the core scaffold can lead to potent anti-inflammatory agents. research-nexus.net Studies on homoisoflavanones derived from substituted phenols also indicate that specific substitution patterns can result in significant, dose-dependent edema reduction. research-nexus.net

Table 2: Anti-inflammatory Activity of Substituted Phenolic Compounds Note: This table compiles data from various sources on analogous compounds to illustrate SAR principles.

| Compound | Model / Target | Effect | % Inhibition / IC50 | Reference |

|---|---|---|---|---|

| 3,5-Diprenyl-4-hydroxyacetophenone | TPA-induced mouse ear edema | Edema Reduction | 70.10% at 2 mg/ear | nih.gov |

| 3,5-Diprenyl-4-hydroxyacetophenone | LPS-stimulated macrophages | NO Production | 38.96% at 91.78 µM | nih.gov |

| 3,5-Diprenyl-4-hydroxyacetophenone | LPS-stimulated macrophages | TNF-α Production | 59.14% at 91.78 µM | nih.gov |

| Indomethacin (Standard) | TPA-induced mouse ear edema | Edema Reduction | 76.73% at 2 mg/ear | nih.gov |

Relationship between Structural Modifications and Antimicrobial Efficacy

The antimicrobial properties of this compound derivatives are highly dependent on their structural modifications. The core phenolic acetophenone (B1666503) structure serves as a versatile scaffold for developing agents against a range of bacterial and fungal pathogens. core.ac.uk

SAR studies have highlighted several key principles:

Lipophilicity: Increasing the lipophilicity, for instance by introducing or elongating an alkyl chain like the butyl group, can enhance antimicrobial activity by facilitating passage through the lipid-rich microbial cell membranes.

Hydroxyl Group: The phenolic hydroxyl group is often crucial. Its removal or modification can lead to a loss of activity, although in some cases, its acylation can improve antifungal potency.

Heterocyclic Moieties: The introduction of heterocyclic rings, such as oxadiazole or pyrazoline, can significantly enhance antimicrobial and particularly antifungal activity. nih.govturkjps.orgnih.gov Hydrazone derivatives containing heterocyclic substituents have shown potent, broad-spectrum activity against multidrug-resistant bacteria and fungi, including MRSA and Candida auris. mdpi.com

Halogenation: The presence of halogen atoms on the aromatic ring can also contribute to increased antibacterial activity. core.ac.uk

Table 3: Antimicrobial Activity (MIC) of Substituted Phenolic and Heterocyclic Analogs Note: This table compiles data from various studies on analogous compounds to illustrate SAR principles. MIC values are in µg/mL.

| Compound Class / Derivative | Target Organism | MIC (µg/mL) | Reference(s) |

|---|---|---|---|

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (Hydrazones 14-16) | MRSA | 1 - 8 | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (Hydrazones 14-16) | Vancomycin-resistant E. faecalis | 0.5 - 2 | mdpi.com |

| 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (Hydrazones 14-16) | Candida auris | 8 - 64 | mdpi.com |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus | 0.78 - 3.75 | usmf.md |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | C. albicans | 1.56 - 20.0 | usmf.md |

| Pyrazoline Derivative (Compound 24) | E. faecalis | 32 | turkjps.org |

Identification of Critical Pharmacophores for Defined Molecular Targets

A pharmacophore is an abstract representation of the molecular features essential for a specific biological activity. researchgate.net Identifying the pharmacophore of this compound derivatives is key to understanding their interaction with molecular targets and for designing new, more potent compounds through virtual screening. researchgate.netdovepress.com

Based on its structure and the activities discussed, the key pharmacophoric features of this compound are likely:

Hydrogen Bond Donor (HBD): The phenolic hydroxyl group.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the hydroxyl group and the carbonyl oxygen of the ethanone group.

Aromatic Ring (AR): The phenyl ring, which can engage in hydrophobic and π-π stacking interactions.

Hydrophobic Group (HY): The butyl substituent, which contributes to hydrophobic interactions and can influence binding pocket specificity.

The spatial arrangement of these features is critical. For instance, in inhibiting enzymes like phosphodiesterases, specific hydrogen bonds and hydrophobic interactions within the active site are paramount. nih.gov Pharmacophore models can be generated based on a set of active ligands or the structure of the biological target, and then used to filter large chemical databases for new potential hits. dovepress.com

Computational Approaches to SAR Analysis

Computational chemistry provides powerful tools to rationalize and predict the SAR of this compound and its analogs, accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.netnih.gov For phenolic antioxidants, QSAR models have successfully correlated activity with physicochemical descriptors such as electronic parameters (e.g., HOMO/LUMO energies), steric factors, and lipophilicity (logP). nih.govnih.govresearchgate.net These models can predict the activity of newly designed analogs before their synthesis, saving time and resources.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For this compound derivatives, docking simulations can elucidate how they interact with the active sites of enzymes (e.g., cyclooxygenase, lipoxygenase, phosphodiesterase) or other protein targets. nih.govjppres.comresearchgate.net These simulations provide insights into key binding interactions, such as hydrogen bonds and hydrophobic contacts, helping to explain the observed SAR and guide the design of analogs with improved binding affinity.

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as bond dissociation enthalpies (BDE) and proton affinities. nih.gov This is particularly useful for antioxidant SAR, as it allows for the direct calculation of parameters that govern radical scavenging ability, providing a theoretical basis for the experimentally observed activities.

Together, these computational approaches provide a detailed, atom-level understanding of the SAR of 1-(3-butyl-4-hydroxyphenyl)ethan-one derivatives, enabling a more rational and efficient design of new therapeutic agents.

Electronic-Topological Methods (ETM) and Neural Network Applications

Electronic-Topological Methods (ETM) and Artificial Neural Networks (ANNs) represent advanced computational strategies to model the complex, often non-linear, relationships between a molecule's structure and its biological efficacy. springernature.com

Electronic-Topological Methods (ETM)

The ETM approach combines electronic and topological characteristics of a molecule to predict its biological activity. This method operates on the principle that the biological function of a molecule is determined by the specific arrangement of its atoms and the electronic properties associated with them. For phenolic compounds like this compound derivatives, ETM can be used to identify key structural fragments and their electronic features that are essential for activity. nih.gov

In a hypothetical ETM study of this compound derivatives, researchers would first define a set of active and inactive compounds. The method would then analyze the electronic (e.g., charge, polarizability) and topological (e.g., interatomic distances) parameters of these molecules to find a "pharmacophore" – a specific three-dimensional arrangement of atoms and electronic features that is common to active molecules but absent in inactive ones.

Neural Network Applications

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. springernature.com They are particularly adept at handling complex and non-linear data, making them well-suited for QSAR studies where the relationship between molecular descriptors and activity is not always linear. springernature.comnih.gov In the context of drug discovery, ANNs can be trained on a dataset of compounds with known activities to build predictive models. nih.gov

A hypothetical workflow for an ANN-based QSAR study is presented below:

Data Collection: A dataset of this compound derivatives with measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors (topological, electronic, steric, etc.) are calculated for each molecule.

Model Training: The dataset is split into a training set and a test set. The ANN is trained on the training set to learn the structure-activity relationship.

Model Validation: The predictive power of the trained ANN is evaluated using the independent test set.

Prediction: The validated model can then be used to predict the activity of novel, virtual derivatives, guiding synthetic efforts.

The combination of methods like ANNs with molecular fingerprints (FANN-QSAR) has been shown to be a powerful approach for predicting the bioactivities of diverse chemical ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. jst.go.jpdergipark.org.tr These models are fundamental in medicinal chemistry for predicting the activity of new compounds and optimizing lead structures. nih.gov The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, such as hydrophobicity, electronics, and sterics. jst.go.jp

For derivatives of this compound, a QSAR study would involve synthesizing a series of analogs and measuring their biological activity. The variation in activity would then be correlated with changes in calculated molecular descriptors.

Key Molecular Descriptors for QSAR Modeling:

Hydrophobicity: The octanol-water partition coefficient (log P) is a common measure of a molecule's hydrophobicity. For phenolic compounds, hydrophobicity often plays a critical role in their ability to cross cell membranes and reach their target. jst.go.jp Modifications to the butyl chain or other parts of the molecule would significantly alter the log P value.

Electronic Properties: Descriptors such as the Hammett constant (σ), pKa, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to quantify the electronic effects of substituents. nih.govfip.org The phenolic hydroxyl group and the acetyl group are key electronic features of the parent compound. Their properties, and the influence of other substituents on them, are critical for activity. nih.gov

Steric Parameters: Molar refractivity (MR) and Taft's steric parameter (Es) are used to describe the size and shape of substituents. The steric bulk of groups on the aromatic ring can influence how the molecule binds to its biological target. fip.org

Illustrative QSAR Data Table

The following interactive table provides a hypothetical example of the data that would be generated in a QSAR study of this compound derivatives against a specific biological target. The activity is represented as pIC50 (-log(IC50)).

This table is for illustrative purposes only and does not represent actual experimental data.

From such data, a QSAR equation could be derived, for example: pIC50 = c1logP + c2MR + c3*σ + constant

This equation would allow researchers to predict the pIC50 of new derivatives based on their calculated descriptor values, thereby prioritizing the synthesis of compounds with potentially higher activity.

Research Findings from Related Structures

Advanced Materials Science and Non Biological Applications Research

Integration into Polymeric Materials for Enhanced Performance

The incorporation of phenolic compounds into polymeric materials is a well-established strategy to enhance their performance and durability. While direct studies on 1-(3-butyl-4-hydroxyphenyl)ethan-1-one are limited, the known functions of structurally similar compounds, particularly those with alkyl-substituted phenolic moieties, provide a strong indication of its potential applications.

Improvement of Thermal Stability and UV Protection Properties

Phenolic compounds, especially those with bulky alkyl substituents, are widely recognized for their antioxidant properties, which are crucial for protecting polymers from degradation caused by heat and ultraviolet (UV) radiation. The mechanism of this protection lies in the ability of the phenolic hydroxyl group to donate a hydrogen atom to terminate free radical chain reactions initiated by thermal energy or UV light.

Structurally related compounds such as 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone are known to be effective stabilizers for polyolefins and other polymers. epo.org These hindered phenolic antioxidants are incorporated into polymers to enhance their resistance to thermo-oxidative degradation during processing and throughout their service life. thegoodscentscompany.com The presence of alkyl groups, such as the butyl group in this compound, can enhance the compatibility of the antioxidant with the polymer matrix and reduce its volatility, which is a desirable characteristic for long-term stabilization. nih.gov

Modification of Mechanical and Physicochemical Properties of Polymers

The addition of small molecules to a polymer matrix can significantly alter its mechanical and physicochemical properties. The introduction of a compound like this compound could influence properties such as tensile strength, elongation at break, and modulus. The extent of this modification depends on factors like the concentration of the additive, its dispersion within the polymer matrix, and its interaction with the polymer chains.

For instance, the incorporation of additives can affect the crystallinity and chain mobility of a polymer, which in turn influences its mechanical behavior. google.com In some cases, additives can act as plasticizers, increasing flexibility and reducing brittleness. Conversely, they can also act as reinforcing agents, improving stiffness and strength. While specific data for this compound is not available, studies on polyethylene (B3416737) modified with other additives have shown that both improvements and deteriorations in mechanical properties are possible depending on the nature of the additive and its interaction with the polymer. researchgate.netrsc.org

The physicochemical properties, such as surface energy and wettability, can also be modified by the presence of such additives. This can be particularly important in applications where the polymer needs to interact with other materials, such as in coatings, adhesives, or composites.

Role as Versatile Chemical Intermediates in Specialized Synthesis

The chemical structure of this compound, featuring a reactive phenolic hydroxyl group and a ketone functional group, makes it a valuable intermediate for the synthesis of more complex molecules.

Precursors in Agrochemical Development

Hydroxyacetophenone derivatives have been explored for their potential in agrochemical applications. For example, certain dihalo-4'-hydroxyacetophenones have been patented for their fungicidal properties, demonstrating the utility of this class of compounds in protecting organic substances from fungal deterioration. researchgate.net While there is no direct evidence of this compound being used as an agrochemical precursor, its structural similarity to these active compounds suggests its potential as a starting material for the development of new pesticides or plant growth regulators. nih.gov The synthesis of various alkylated anilines, which are important building blocks for agrochemicals, from acetophenone (B1666503) derivatives further highlights the potential of this chemical family in the agricultural sector. researchgate.net

Building Blocks for Specialty Chemicals and Fine Chemicals

The reactivity of this compound allows it to be a versatile building block for the synthesis of a wide range of specialty and fine chemicals. The phenolic hydroxyl group can undergo etherification and esterification reactions, while the ketone group can be involved in reactions such as reduction, oxidation, and condensation.

For instance, 4'-hydroxyacetophenone (B195518) is used as a raw material in the production of various cosmetic ingredients and as an intermediate in the synthesis of pharmaceuticals. epo.orgrsc.org The synthesis of 1-(3-tert-butyl-4-hydroxyphenyl)ethanone (B1601063) has been documented as a key step in the development of PAR-1 antagonists, which are a class of anti-platelet agents. This demonstrates the importance of 3-alkyl-4-hydroxyacetophenones as intermediates in medicinal chemistry.

The synthesis of various derivatives from hydroxyacetophenones, such as chalcones and flavonoids, which have a wide range of biological and industrial applications, further underscores the value of these compounds as chemical intermediates.

Catalytic Applications in Organic Transformations

While there is no direct evidence of this compound itself acting as a catalyst, the broader class of hydroxyacetophenone derivatives is involved in various catalytic processes.

Research has shown the selective hydrodeoxygenation of hydroxyacetophenone derivatives to the corresponding ethyl-substituted phenols using a bimetallic iron-ruthenium catalyst. This transformation is valuable for producing fine chemicals and polymer building blocks from readily available starting materials. Although the hydroxyacetophenone is the substrate in this case, this research highlights its importance in catalytic transformations.

Furthermore, enzymes such as 4-hydroxyacetophenone monooxygenase have been studied for their ability to catalyze the Baeyer-Villiger oxidation of various acetophenone derivatives. This biocatalytic approach is of interest for the synthesis of valuable esters and lactones. The study of such enzymatic reactions on hydroxyacetophenones opens up possibilities for their use in green and sustainable chemical processes.

The following table provides a summary of the potential applications of this compound based on the properties of analogous compounds.

| Application Area | Potential Function | Basis of Postulation (Analogous Compounds) |

| Polymer Science | Thermal Stabilizer, UV Protector | 1-(3,5-Di-tert-butyl-4-hydroxyphenyl)ethanone |

| Modifier of Mechanical Properties | General principles of polymer additives | |

| Chemical Synthesis | Intermediate for Agrochemicals | Dihalo-4'-hydroxyacetophenones (fungicides) |

| Intermediate for Specialty Chemicals | 4'-Hydroxyacetophenone, 1-(3-tert-Butyl-4-hydroxyphenyl)ethanone | |

| Catalysis | Substrate in Catalytic Transformations | Hydroxyacetophenone derivatives in hydrodeoxygenation and enzymatic oxidation |

Q & A

Q. What are the key synthetic pathways for 1-(3-Butyl-4-hydroxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example:

- Friedel-Crafts Acylation : Use acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) with 3-butyl-4-hydroxyphenyl precursors. Monitor temperature (40–60°C) and solvent choice (e.g., dichloromethane) to avoid over-acylation .

- Nucleophilic Substitution : React 3-butyl-4-hydroxyphenol with chloroacetone in the presence of a base (e.g., K₂CO₃) under reflux in acetone. Optimize reaction time (6–12 hours) and stoichiometry to minimize byproducts .

Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. How can structural characterization of this compound be performed to confirm its configuration?

- NMR Spectroscopy : Analyze and NMR spectra to identify key signals (e.g., hydroxyl proton at δ 9–10 ppm, acetyl carbonyl at δ 200–210 ppm in ) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL software .

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: m/z 206.1 [M+H]⁺) and fragmentation patterns .

Q. What are the fundamental physicochemical properties critical for experimental design?

Key properties include:

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ~2.8) .

- Thermal Stability : Decomposes above 250°C; use TGA for stability profiling .

- pKa : Hydroxyl group pKa ~10.2, influencing reactivity in basic conditions .

Advanced Research Questions

Q. How does the substitution pattern (3-butyl, 4-hydroxy) influence electronic properties and reactivity?

- Electron-Withdrawing Effects : The hydroxyl group deactivates the aromatic ring, directing electrophilic substitution to the meta position. The butyl group introduces steric hindrance, reducing reaction rates in bulky reagents .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for functionalization .

Q. What methodologies are effective in studying its antioxidant or antimicrobial activity?

- DPPH Assay : Measure radical scavenging activity at 517 nm; IC₅₀ values <50 μM indicate potent antioxidant potential .

- Microbroth Dilution : Test against Gram-positive bacteria (e.g., S. aureus) with MIC values <100 μg/mL suggesting antimicrobial efficacy .

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays to quantify oxidative stress modulation .

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

- Standardized Protocols : Ensure consistent assay conditions (pH, temperature, solvent controls). For example, DMSO concentrations >1% may inhibit bacterial growth, skewing MIC results .

- Dose-Response Validation : Use triplicate experiments with positive controls (e.g., ascorbic acid for antioxidants) and statistical analysis (ANOVA, p<0.05) .

Q. What strategies enhance the compound’s bioavailability for pharmacological studies?

- Prodrug Synthesis : Esterify the hydroxyl group to improve membrane permeability (e.g., acetate prodrugs) .

- Nanocarrier Encapsulation : Use liposomes or PLGA nanoparticles to increase solubility and sustained release .

- Metabolic Stability Assays : Perform liver microsome studies to assess CYP450-mediated degradation .

Q. How can its interaction with enzymes or receptors be mechanistically elucidated?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to targets like COX-2 or tyrosinase .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites; validate with site-directed mutagenesis .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.